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Abstract

Baxdrostat (formerly RO6836191, CIN-107) is a potent and highly selective inhibitor of
aldosterone synthase (CYP11B2), a critical enzyme in the biosynthesis of aldosterone.[1][2]
Elevated aldosterone levels are implicated in various cardiovascular diseases, including
resistant hypertension.[1][3] Baxdrostat's selectivity for CYP11B2 over the closely related 11[3-
hydroxylase (CYP11B1) minimizes the risk of off-target effects on cortisol production, making it
a promising therapeutic agent.[1][4] This technical guide provides a comprehensive overview of
the chemical synthesis of Baxdrostat, including detailed experimental protocols, quantitative
data, and a visualization of the synthetic workflow.

Introduction

The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating blood
pressure and electrolyte balance. Aldosterone, a mineralocorticoid hormone, is the final product
of this cascade and is synthesized in the adrenal glands.[2][5] The enzyme responsible for the
final steps of aldosterone production is aldosterone synthase, encoded by the CYP11B2 gene.
[2][5][6] Inhibition of CYP11B2 presents a targeted approach to reducing aldosterone levels
and mitigating its downstream pathological effects. Baxdrostat has emerged as a leading
candidate in this class of inhibitors, demonstrating significant blood pressure reduction in
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clinical trials.[3] This document outlines the chemical synthesis of Baxdrostat, providing a
practical resource for researchers in the field of medicinal chemistry and drug development.

Aldosterone Biosynthesis Pathway

The synthesis of aldosterone from cholesterol is a multi-step enzymatic process occurring in
the adrenal cortex. The final three steps, the conversion of 11-deoxycorticosterone to
aldosterone, are catalyzed by CYP11B2.[5][7] This involves an 11-beta hydroxylation, followed
by two successive oxidations at the C18 position.[5][7]

CYP11B2 Catalyzed Steps
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Figure 1: Aldosterone Biosynthesis Pathway.

Chemical Synthesis of Baxdrostat

The synthesis of Baxdrostat is a multi-step process commencing with the commercially
available starting material, 4-bromo-6,7-dihydroisoquinolin-8(5H)-one. The synthetic route
involves the formation of a chiral amine intermediate followed by a key Suzuki coupling
reaction and final amidation.

Synthetic Workflow
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Figure 2: Synthetic Workflow for Baxdrostat.

Experimental Protocols

Step 1: Synthesis of (S,Z)-N-(4-bromo-6,7-
dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-
sulfinamide

To a solution of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one (1.56 g, 6.9 mmol) in tetrahydrofuran
(20 mL) is added (S)-tert-butylsulfinamide (2.51 g, 20.7 mmol) and ethyl titanate (10.08 mL,
48.28 mmol).[8][9] The reaction mixture is heated to 65°C and stirred for 48 hours.[8][9] After
cooling to room temperature, ethyl acetate and water are added, and the mixture is stirred for
15 minutes. The resulting solid is removed by filtration. The organic phase is separated, dried
over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the
crude product, which is used directly in the next step.[8][9]

Step 2: Synthesis of (S)-N-((R)-4-bromo-5,6,7,8-
tetrahydroisoquinolin-8-yl)-2-methylpropane-2-
sulfinamide

The crude (S,2)-N-(4-bromo-6,7-dihydroisoquinolin-8(5H)-ylidene)-2-methylpropane-2-
sulfinamide (from the previous step) is dissolved in tetrahydrofuran (15 mL) and cooled to
-45°C.[9] Sodium borohydride (0.34 g, 9.0 mmol) is added, and the mixture is allowed to warm
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to room temperature and stirred for 18 hours.[9] The reaction is quenched with ice water and
extracted with dichloromethane. The combined organic layers are washed with saturated brine,
dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is
purified by column chromatography to yield the product.[9]

Step 3: Synthesis of (+)-(R)-4-bromo-5,6,7,8-
tetrahydroisoquinolin-8-amine

(S)-N-((R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-yl)-2-methylpropane-2-sulfinamide is
dissolved in dichloromethane, and trifluoroacetic acid is added.[9] The mixture is stirred for 1
hour. The reaction mixture is then concentrated under reduced pressure, and the residue is
purified by reverse preparative column chromatography to afford the desired amine.[9]

Step 4: Synthesis of (R)-6-(8-amino-5,6,7,8-
tetrahydroisoquinolin-4-yl)-1-methyl-3,4-
dihydroquinolin-2(1H)-one

In a reaction vessel, (+)-(R)-4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine, 1-methyl-6-
(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one, potassium acetate,
and Pd(dppf)CI2 are combined in toluene.[9] The mixture is degassed and stirred at an
elevated temperature. After completion of the reaction, the mixture is filtered and concentrated.

The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and
concentrated, and the crude product is purified by column chromatography.[9]

Step 5: Synthesis of Baxdrostat

To a solution of (R)-6-(8-amino-5,6,7,8-tetrahydroisoquinolin-4-yl)-1-methyl-3,4-dihydroquinolin-
2(1H)-one in dichloromethane is added triethylamine, followed by the dropwise addition of
propionyl chloride. The reaction is stirred at room temperature. Upon completion, the reaction
mixture is diluted with dichloromethane and washed with water and brine. The organic layer is
dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified
by chromatography to yield Baxdrostat.[9]

Quantitative Data
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Conclusion

This technical guide provides a detailed account of the chemical synthesis of Baxdrostat, a
promising selective inhibitor of aldosterone synthase. The presented multi-step synthesis is
robust and allows for the preparation of this complex molecule from commercially available
starting materials. The information contained herein is intended to be a valuable resource for
researchers engaged in the discovery and development of novel therapeutics targeting the
renin-angiotensin-aldosterone system. Further optimization of the synthetic route could
potentially improve overall yield and efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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